![molecular formula C7H7BO4 B1666559 3-Carboxyphenylboronic acid CAS No. 25487-66-5](/img/structure/B1666559.png)
3-Carboxyphenylboronic acid
Overview
Description
3-Carboxyphenylboronic acid is an off-white crystalline powder . It is used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of 3-Carboxyphenylboronic acid . This method involves the use of a radical approach and is paired with a Matteson–CH2–homologation . The Suzuki-Miyaura coupling reaction is another method that can be used, which involves the use of boron reagents .Molecular Structure Analysis
The molecular structure of 3-Carboxyphenylboronic acid is represented by the linear formula HO2CC6H4B(OH)2 . It has a molecular weight of 165.94 .Chemical Reactions Analysis
3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction . It can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
3-Carboxyphenylboronic acid is an off-white crystalline powder . It has a melting point of 243-247°C . It is slightly soluble in water and soluble in methanol .Scientific Research Applications
Suzuki-Miyaura Coupling Reaction
3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .
Preparation of Boronic Acid-Functionalized Block Copolymer
This compound can also be used in the synthesis of boronic acid-functionalized block copolymers .
Synthesis of 1H-Imidazo[1,2-a]quinoxaline Derivatives
Another application of 3-Carboxyphenylboronic acid is in the preparation of 1H-Imidazo[1,2-a]quinoxaline derivatives .
Glucose-Sensitive Polymers
An important application of conjugates of 3-Carboxyphenylboronic acid is their ability to function as glucose-sensitive polymers. This enables self-regulated insulin release in the treatment of diabetes .
Diagnostic Agent
These conjugates can also function as a diagnostic agent .
Wound Healing
The conjugates of 3-Carboxyphenylboronic acid have been used in wound healing .
Tumor Targeting
Another noteworthy use of these conjugates has been in tumor targeting .
Biochemical Reagent
3-Carboxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Carboxyphenylboronic acid is a biochemical reagent . It primarily targets the respiratory system
Mode of Action
It is known to be used as a substrate in the preparation of various compounds . For instance, it can react with bromoaniline through the Suzuki-Miyaura coupling reaction to produce biaryl derivatives .
Biochemical Pathways
Its role as a substrate in the suzuki-miyaura coupling reaction suggests that it may influence pathways involving biaryl derivatives .
Result of Action
Its use as a substrate in the preparation of biaryl derivatives suggests that it may play a role in the synthesis of these compounds .
Action Environment
The action of 3-Carboxyphenylboronic acid can be influenced by environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . This suggests that moisture, temperature, and ventilation could potentially affect its stability and efficacy.
properties
IUPAC Name |
3-boronobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFWZMQJQMJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25487-66-5 | |
Record name | 3-Carboxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.